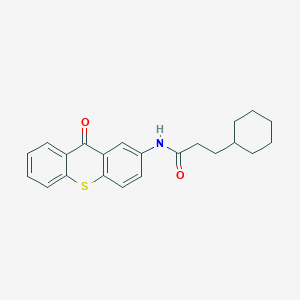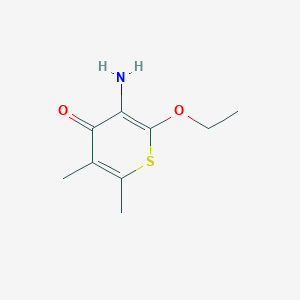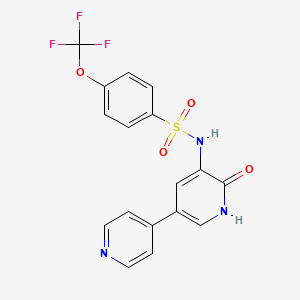
3-cyclohexyl-N-(9-oxo-9H-thioxanthen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(9-oxo-9H-thioxanthen-2-yl)propanamide is a chemical compound with the molecular formula C22H23NO2S and a molecular weight of 365.49 g/mol This compound is known for its unique structure, which includes a cyclohexyl group and a thioxanthone moiety
Preparation Methods
The synthesis of 3-cyclohexyl-N-(9-oxo-9H-thioxanthen-2-yl)propanamide involves several steps. One common method includes the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with cyclohexylamine under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Chemical Reactions Analysis
3-cyclohexyl-N-(9-oxo-9H-thioxanthen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-cyclohexyl-N-(9-oxo-9H-thioxanthen-2-yl)propanamide has several scientific research applications:
Biology: The compound’s photoinitiating properties make it useful in the development of biomaterials and tissue engineering applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and photodynamic therapy.
Industry: It is employed in the production of coatings, adhesives, and other materials that require controlled polymerization processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(9-oxo-9H-thioxanthen-2-yl)propanamide involves its ability to absorb light and generate reactive species that initiate polymerization. When exposed to light, the compound undergoes a photochemical reaction, leading to the formation of free radicals. These free radicals then initiate the polymerization of monomers, resulting in the formation of polymers. The molecular targets and pathways involved in this process include the activation of the thioxanthone moiety, which plays a crucial role in the photoinitiation mechanism .
Comparison with Similar Compounds
3-cyclohexyl-N-(9-oxo-9H-thioxanthen-2-yl)propanamide can be compared with other similar compounds such as:
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: This compound also contains a thioxanthone moiety and is used as a photoinitiator in polymerization reactions.
2-isopropylthioxanthone: Known for its photoinitiating properties, it is used in similar applications but differs in its structural components.
The uniqueness of this compound lies in its cyclohexyl group, which imparts specific properties that enhance its performance in photoinitiation and polymerization processes.
Properties
Molecular Formula |
C22H23NO2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-(9-oxothioxanthen-2-yl)propanamide |
InChI |
InChI=1S/C22H23NO2S/c24-21(13-10-15-6-2-1-3-7-15)23-16-11-12-20-18(14-16)22(25)17-8-4-5-9-19(17)26-20/h4-5,8-9,11-12,14-15H,1-3,6-7,10,13H2,(H,23,24) |
InChI Key |
BAQVBYBOKQNIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B11072561.png)
![4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072566.png)

![2-{[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B11072581.png)

![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-fluorobenzamide](/img/structure/B11072591.png)
![8,9-dichloro-2,4-difluoro-1,3-bis{[3-(morpholin-4-yl)propyl]amino}-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11072598.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11072611.png)
![2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11072615.png)
![3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11072619.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11072622.png)
![3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B11072630.png)

